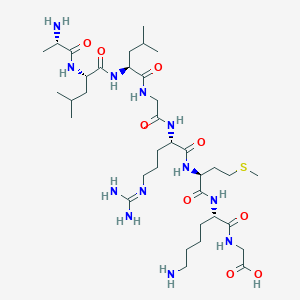![molecular formula C21H17NO4 B14275126 4,4'-[(4-Methylphenyl)azanediyl]dibenzoic acid CAS No. 180416-13-1](/img/structure/B14275126.png)
4,4'-[(4-Methylphenyl)azanediyl]dibenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid is an organic compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two carboxylic acid groups attached to a benzene ring, with an azanediyl linkage to a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid typically involves the reaction of 4-methylphenylamine with 4,4’-dicarboxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid has several scientific research applications:
Medicine: Investigated for its potential use in pharmaceuticals due to its structural properties.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as oxidation, reduction, and substitution. The molecular targets include metal ions and organic substrates, and the pathways involve coordination chemistry principles .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-[(Pyridine-2,6-dicarbonyl)bis(azanediyl)]dibenzoic acid: Similar structure but with a pyridine ring instead of a methylphenyl group.
4,4’-[(Oxalylbis(azanediyl)]dibenzoic acid: Contains an oxalyl group instead of a methylphenyl group.
Uniqueness
4,4’-[(4-Methylphenyl)azanediyl]dibenzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and coordination properties. The presence of the 4-methylphenyl group enhances its ability to form stable complexes with metal ions, making it valuable in catalysis and materials science .
Propiedades
Número CAS |
180416-13-1 |
|---|---|
Fórmula molecular |
C21H17NO4 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
4-(N-(4-carboxyphenyl)-4-methylanilino)benzoic acid |
InChI |
InChI=1S/C21H17NO4/c1-14-2-8-17(9-3-14)22(18-10-4-15(5-11-18)20(23)24)19-12-6-16(7-13-19)21(25)26/h2-13H,1H3,(H,23,24)(H,25,26) |
Clave InChI |
GPEBLOYZPNDBAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


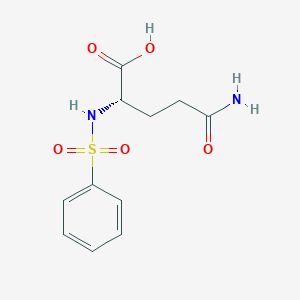
![(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol](/img/structure/B14275047.png)
![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)
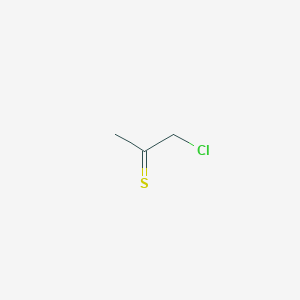
![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)
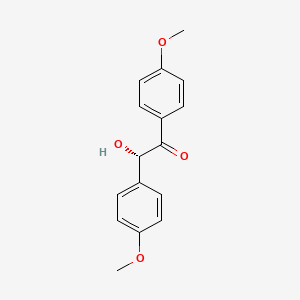
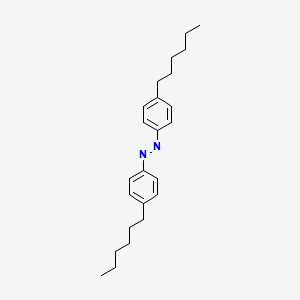
![9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole](/img/structure/B14275097.png)
![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
![4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide](/img/structure/B14275117.png)
